REACTION_SMILES
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[Br:9][CH:10]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[CH3:16].[C:17](=[O:18])([O-:19])[O-:20].[CH2:1]([CH2:2][CH3:3])[c:4]1[nH:5][cH:6][cH:7][n:8]1.[CH3:23][C:24]#[N:25].[K+:21].[K+:22]>>[CH2:1]([CH2:2][CH3:3])[c:4]1[n:5]([CH:10]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[CH3:16])[cH:6][cH:7][n:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCc1ncc[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Type
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product
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Smiles
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CCCc1nccn1C(C)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |